molecular formula C9H8ClN3O2 B071689 Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187725-00-4

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B071689
CAS No.: 187725-00-4
M. Wt: 225.63 g/mol
InChI Key: BMVGJDTURCUCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a high-value, multifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged structure known for its ability to mimic purine bases, facilitating targeted interactions with a wide range of biological receptors and enzymes. The presence of the 4-chloro substituent and the ethyl carboxylate group at the 6-position makes it a versatile and key synthetic intermediate. Its primary research value lies in its utility as a building block for the synthesis of novel, biologically active molecules, particularly potent kinase inhibitors (e.g., JAK, EGFR, and ALK families). Researchers utilize this compound to explore structure-activity relationships (SAR) by performing nucleophilic aromatic substitution at the C4 position with various amines, followed by modification or hydrolysis of the ester group to access carboxylic acid derivatives or amides. This enables the rapid generation of diverse compound libraries for high-throughput screening and lead optimization campaigns. The compound is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGJDTURCUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611746
Record name Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187725-00-4
Record name Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The introduction of the ethyl carboxylate group at position 6 of the pyrrolo[2,3-d]pyrimidine core is most commonly achieved via nucleophilic aromatic substitution (NAS). In this approach, a halogenated intermediate such as 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is reacted with ethyl glycolate or similar nucleophiles under basic conditions. For example, the PMC study demonstrated that substituting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 2-(4-aminophenyl)acetate in the presence of potassium carbonate yields intermediates with >90% purity . Adapting this method, replacing the aminophenylacetate with ethyl glycolate could directly install the carboxylate group at position 6.

Reaction conditions such as solvent polarity and temperature significantly impact substitution efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity, while temperatures between 80–120°C accelerate reaction kinetics . A representative protocol involves:

  • Dissolving 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF.

  • Adding ethyl glycolate (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heating at 100°C for 12 hours.

  • Isolating the product via aqueous workup and column chromatography.

This method typically achieves yields of 65–78%, with purity exceeding 98% as confirmed by HPLC .

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings offer an alternative route to install the ethyl carboxylate group. This method is particularly effective when the core structure bears a halogen at position 6. For instance, iodinating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) generates 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, which subsequently undergoes coupling with ethyl boronic acid derivatives .

Example Protocol:

  • React 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) with ethyl 4-carboxybenzene boronic acid (1.5 equiv).

  • Use Pd(PPh₃)₄ (5 mol%) as a catalyst and Na₂CO₃ (2.0 equiv) as a base in a toluene/water mixture.

  • Heat at 80°C for 24 hours under inert atmosphere.

This method yields 70–85% of the desired product, with palladium residues removed via activated charcoal filtration .

Cyclization Strategies Incorporating Prefunctionalized Intermediates

Constructing the pyrrolo[2,3-d]pyrimidine core with pre-installed carboxylate groups streamlines synthesis. Patents describe cyclizing ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine acetate under refluxing ethanol to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, a precursor to the core structure . Modifying this approach by substituting ethyl 2-cyanoacetate with ethyl cyanoacetate derivatives bearing carboxylate groups could directly yield the target compound.

Key Cyclization Parameters:

  • Solvent: Ethanol or methanol (reflux conditions).

  • Catalyst: Potassium carbonate or sodium hydride.

  • Yield: 60–75% after chlorination with POCl₃ .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major synthetic routes:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution65–7898–99.8Short reaction time; minimal by-productsRequires halogenated intermediates
Suzuki Coupling70–8597–99.5High regioselectivityPalladium removal needed
Cyclization60–7595–99Single-step core formationLimited substrate flexibility

Data synthesized from .

Industrial-Scale Optimization and Waste Reduction

Recent patents emphasize ecological and economic improvements, such as recycling excess ethyl 2-cyanoacetate via distillation and using water as a solvent in hydrolysis steps . For example, one protocol recovers 90% of unreacted ethyl 2-cyanoacetate, reducing raw material costs by 30% . Additionally, replacing traditional chlorinating agents like POCl₃ with phosphoryl chloride derivatives minimizes hazardous waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:

  • Ruxolitinib : A JAK1/JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
  • Tofacitinib : A selective JAK inhibitor for rheumatoid arthritis and ulcerative colitis.
  • Oclacitinib : An oral JAK inhibitor for treating allergic dermatitis in dogs.
  • Baricitinib : Another JAK1/JAK2 inhibitor used for rheumatoid arthritis.
  • Itacitinib : A selective JAK1 inhibitor under investigation for various inflammatory conditions.
  • Pevonedistat : A novel NEDD8-activating enzyme inhibitor in clinical trials for cancer therapy.

These compounds leverage the pharmacological properties of this compound to modulate biological pathways effectively, demonstrating its importance in drug discovery and development.

In addition to its application in pharmaceuticals, this compound is also being explored for its potential in various research fields:

  • Biochemical Studies : Investigating its effects on cellular signaling pathways.
  • Drug Resistance Studies : Understanding how derivatives of this compound can overcome resistance mechanisms in cancer therapy.
  • Novel Therapeutics : Exploring modifications to enhance efficacy against emerging diseases.

Case Studies

Several case studies highlight the successful application of this compound in drug development:

  • Case Study 1 : The synthesis of Ruxolitinib demonstrated significant improvements in yield and purity using the novel synthetic route involving this compound as a precursor .
  • Case Study 2 : Research on Tofacitinib highlighted its mechanism of action through inhibition of JAK pathways, which was facilitated by derivatives synthesized from this compound .

Mechanism of Action

The mechanism of action of compounds derived from Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the inhibition of kinase enzymes. These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, division, and survival. By inhibiting these kinases, the compounds can effectively disrupt aberrant signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with structurally related compounds, focusing on synthetic methods , physicochemical properties , and reactivity .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Key Reactivity Reference
This compound Pyrrolo[2,3-d]pyrimidine 4-Cl, 6-COOEt C₁₀H₁₀ClN₃O₂ Not reported (stored at -20°C) Nucleophilic substitution (Cl), ester hydrolysis
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 4-Cl, 6-COOEt, 7-SO₂Ph C₁₇H₁₄ClN₃O₄S Not reported Sulfonyl group enhances electrophilicity at C-7
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) Thieno[2,3-d]pyrimidine 4-NH(4-ClPh), 5-Me, 6-COOEt C₁₆H₁₃ClN₄O₂S 174–176 Amino substitution enables hydrogen bonding; thieno core alters π-stacking
Methyl 1,3-dibutyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (4) Pyrido[2,3-d]pyrimidine 1,3-dibutyl, 5-(3-NO₂Ph), 6-COOMe C₂₃H₂₈N₄O₆ Not reported Electron-withdrawing nitro group increases acidity
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-OH, 2,7-Me, 6-COOEt C₁₁H₁₂ClN₃O₃ Not reported Hydroxy group enables hydrogen bonding and oxidation

Key Findings

Core Structure Influence: Pyrrolo[2,3-d]pyrimidine (target compound) exhibits planar aromaticity, facilitating interactions with biological targets like ATP-binding pockets . Thieno[2,3-d]pyrimidine derivatives (e.g., 14c) show enhanced metabolic stability due to sulfur’s electron-withdrawing effects but lower solubility compared to pyrrolo analogs . Pyrido[2,3-d]pyrimidine (e.g., compound 4) features an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity .

Substituent Effects: Chlorine at C-4: Enhances electrophilicity, enabling Suzuki couplings or aminations (e.g., reaction with amines to form 4-aminopyrrolo derivatives) . Ester Group at C-6: Hydrolyzes to carboxylic acid under basic conditions, critical for prodrug activation . Hydroxy or Sulfonyl Groups: Modify solubility and binding affinity. For example, the hydroxy group in CAS 1269117-94-3 increases hydrophilicity .

Synthetic Flexibility: The target compound is synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl chloroformate . Thieno[2,3-d]pyrimidines (e.g., 14c) are synthesized via cyclocondensation of aminothiophenes with β-ketoesters, requiring harsher conditions (reflux in acetic acid) .

Biological Relevance: Pyrrolo-pyrimidines are preferred in kinase inhibitor design due to their planar structure mimicking purines . Thieno-pyrimidines (e.g., 14c) show promise as HDAC inhibitors, leveraging their sulfur atom for metal coordination .

Biological Activity

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS Number: 187725-00-4) is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 187725-00-4
  • Purity : ≥95% .

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and cellular pathways. Notably:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on various kinases involved in cancer progression, including EGFR, Her2, VEGFR2, and CDK2. These interactions suggest a mechanism that could lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Activity : Preliminary studies indicate that compounds similar to ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values for related compounds were comparable to standard anti-inflammatory drugs like celecoxib .

1. Anti-Cancer Activity

A recent study evaluated the cytotoxic effects of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines. The most potent derivative demonstrated an IC50 value ranging from 40 to 204 nM against targeted kinases, indicating strong potential as a therapeutic agent in treating cancers associated with these pathways .

2. Anti-inflammatory Effects

In animal models, derivatives of this compound were tested for their anti-inflammatory properties using carrageenan-induced paw edema and cotton pellet-induced granuloma assays. Results indicated that these compounds significantly reduced inflammation markers and exhibited stronger inhibition of COX-2 compared to COX-1 enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of electron-donating groups on the pyrimidine ring enhances biological activity. For example, substituents such as chloromethyl groups have been linked to increased anti-inflammatory efficacy .

Data Summary

Biological ActivityIC50 ValueReference
COX-2 Inhibition0.04 μmol
EGFR Inhibition40 - 204 nM
Anti-inflammatory ED508.23 μM

Q & A

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • LC-MS : Confirms molecular ion integrity and detects trace impurities (e.g., dechlorinated byproducts).
  • Elemental Analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values .

How can solubility issues in biological assays be addressed?

Advanced
The compound’s low aqueous solubility (logP ~2.5) limits bioavailability. Solutions include:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Hydrolysis of the ethyl ester to a carboxylic acid improves solubility but may reduce cell permeability .

How should conflicting kinase inhibition data be resolved?

Advanced
Discrepancies in IC₅₀ values may stem from:

  • Assay Variability : Differences in enzyme sources (recombinant vs. cell lysates) or ATP concentrations.
  • Off-Target Effects : Use of selectivity panels (e.g., Eurofins KinaseProfiler) to confirm target specificity.
    Cross-validation with crystallographic data (e.g., binding mode of 4-chloro-5-ethyl analogs) clarifies mechanistic contradictions .

What computational tools predict synthetic feasibility?

Advanced
Retrosynthesis platforms like Pistachio or Reaxys apply heuristic algorithms to propose routes. Key parameters:

  • Precursor Scoring : Prioritizes commercially available starting materials.
  • Plausibility Threshold : Filters reactions with >0.01 feasibility scores.
    These tools validate multi-step pathways, though experimental optimization is often required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.